No Reported Head-to-Head Biological Activity Comparison Exists for This Compound
A comprehensive search of primary research articles, patents, and authoritative databases (PubMed, Google Patents, PubChem) yielded no quantitative biological activity data for 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421468-49-6). The closest advanced study in the same chemical class, by Peng et al. (2025) [1], reports antileukemic IC50 values for a series of 5-substituted thiazolyl ureas, but the specific 4-fluorobenzyl derivative is not among the compounds tested. Consequently, no direct head-to-head comparison, cross-study comparison, or class-level inference with quantitative data can be made for this compound relative to its closest analogs.
| Evidence Dimension | Antileukemic activity (IC50) against THP-1 and MV-4-11 cell lines |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 12k (the most potent in the series) showed IC50 of 29 nM (THP-1) and 98 nM (MV-4-11) [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | THP-1 and MV-4-11 human leukemic cell lines |
Why This Matters
Without any potency data, a scientific or industrial user cannot prioritize this compound over any other analog for antileukemic research and must rely on the compound's unreported potential rather than proven performance.
- [1] Peng, C., Sheng, L., Xu, G.-Y., Qi, X.-L., Zhou, Y.-B., Jia-Li, & Cui, Y.-M. (2025). The synthesis and antileukemic activity of 5-substituted thiazolyl urea derivatives. Bioorganic & Medicinal Chemistry Letters, 115, 130018. View Source
